molecular formula C6H14OS B3390779 3-Methoxy-3-methylbutane-1-thiol CAS No. 1228531-20-1

3-Methoxy-3-methylbutane-1-thiol

Cat. No.: B3390779
CAS No.: 1228531-20-1
M. Wt: 134.24 g/mol
InChI Key: PRVWYTFAHDEHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-3-methylbutane-1-thiol is an organic compound with the molecular formula C₆H₁₄OS. It is a thiol derivative of 3-methoxy-3-methylbutane, characterized by the presence of a thiol group (-SH) attached to the first carbon atom. This compound is known for its distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-methylbutane-1-thiol typically involves the reaction of 3-methoxy-3-methylbutanol with a thiolating agent. One common method is the reaction of 3-methoxy-3-methylbutanol with hydrogen sulfide (H₂S) in the presence of a catalyst such as zinc chloride (ZnCl₂) under reflux conditions. The reaction proceeds as follows:

3-Methoxy-3-methylbutanol+H2SZnCl2This compound+H2O\text{3-Methoxy-3-methylbutanol} + \text{H}_2\text{S} \xrightarrow{\text{ZnCl}_2} \text{this compound} + \text{H}_2\text{O} 3-Methoxy-3-methylbutanol+H2​SZnCl2​​this compound+H2​O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-methylbutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

    Addition: The compound can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Substitution: Reagents such as alkyl halides (R-X) can be used in the presence of a base like sodium hydroxide (NaOH).

    Addition: Electrophiles like bromine (Br₂) can be used under mild conditions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).

    Substitution: Alkylated thiols (R-S-R’).

    Addition: Halogenated derivatives (R-S-Br).

Scientific Research Applications

3-Methoxy-3-methylbutane-1-thiol has several applications in scientific research:

    Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methylbutane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-3-methylbutanol: A related compound with a hydroxyl group (-OH) instead of a thiol group.

    3-Methyl-1-butanethiol: A similar thiol compound with a different alkyl chain structure.

    2-Methyl-4-methoxybutane-2-thiol: Another thiol compound with a different substitution pattern.

Uniqueness

3-Methoxy-3-methylbutane-1-thiol is unique due to the presence of both a methoxy group (-OCH₃) and a thiol group (-SH) on the same molecule. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions.

Properties

IUPAC Name

3-methoxy-3-methylbutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-6(2,7-3)4-5-8/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVWYTFAHDEHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301326
Record name 3-Methoxy-3-methyl-1-butanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228531-20-1
Record name 3-Methoxy-3-methyl-1-butanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228531-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-3-methyl-1-butanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-3-methylbutane-1-thiol
Reactant of Route 2
3-Methoxy-3-methylbutane-1-thiol
Reactant of Route 3
3-Methoxy-3-methylbutane-1-thiol
Reactant of Route 4
3-Methoxy-3-methylbutane-1-thiol
Reactant of Route 5
3-Methoxy-3-methylbutane-1-thiol
Reactant of Route 6
3-Methoxy-3-methylbutane-1-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.